2-Bromoacrylonitrile
Overview
Description
2-Bromoacrylonitrile is a chemical compound with the molecular formula C3H2BrN . It is a clear to hazy, colorless to orange liquid .
Molecular Structure Analysis
The 2-Bromoacrylonitrile molecule contains a total of 6 bonds. There are 4 non-H bonds, 2 multiple bonds, 1 double bond, 1 triple bond, and 1 nitrile (aliphatic) .Physical And Chemical Properties Analysis
2-Bromoacrylonitrile has a molecular weight of 131.96 . It appears as a clear to hazy, colorless to orange liquid . The refractive index is 1.482, and it has a boiling point of 48-54°C at 150 mbar. Its density is 1.595 g/mL at 25°C .Scientific Research Applications
Synthesis Methods and Reactions
Eco-Friendly Cyanation : Zhao and Li (2010) developed a chemoselective synthesis method for 2-aryl-3,3-di-bromoacrylonitriles. This solvent-free approach uses potassium hexacyanoferrate(II) as a cyanide source, eliminating the need for toxic cyanide, catalysts, and volatile organic solvents, while still achieving high yields (Zhao & Li, 2010).
Reactivity in Nucleophilic Addition : Zvezdova, Stoeva, and Aleksiev (2007) explored the nucleophilic addition reactions of benzenesulfinic acids with 2-chloro- and 2-bromoacrylonitriles. Their study found that 2-bromoacrylonitrile exhibits higher reactivity as a Michael acceptor compared to its chloro counterpart, due to the higher electrophilicity of its β-carbon atom (Zvezdova, Stoeva, & Aleksiev, 2007).
Sequential Additions to Halogenated Mucononitriles : Zahara et al. (2020) synthesized dihalomucononitriles, including bis(2-bromoacrylonitrile), and assessed their reactivity as linchpin reagents. Their study demonstrated that these compounds undergo conjugate addition/elimination reactions with nitrogen and carbon nucleophiles, leading to natural product-like motifs through intramolecular cyclization (Zahara et al., 2020).
Polymer Applications
Polymer Degradation : Grassie, Johnston, and Scotney (1982) investigated the thermal degradation of a copolymer of 2-bromoethyl methacrylate and acrylonitrile. Their research revealed that degradation occurs in two distinct steps, producing various volatile products and chemical changes in the residual polymer (Grassie, Johnston, & Scotney, 1982).
Flame Retardancy and Mechanical Strength in Polymers : Huang et al. (2019) reported on the design of a graphene-based multifunctional additive that enhances the flame retardancy, thermal stability, and mechanical strength of acrylonitrile-butadiene-styrene (ABS) nanocomposites. This additive, incorporating bromine, shows potential for creating high-performance polymeric materials (Huang et al., 2019).
Functionalized Polyacrylonitrile Fibers : Deng et al. (2015) prepared polyacrylonitrile fibers functionalized with iminodiacetic acid for adsorption of metal ions like Cu(II) and Hg(II). They demonstrated the potential of these fibers in water treatment and purification processes (Deng et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-bromoprop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrN/c1-3(4)2-5/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPIGRYBIGUGTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238821 | |
Record name | 2-Bromoacrylonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoacrylonitrile | |
CAS RN |
920-34-3 | |
Record name | 2-Bromo-2-propenenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=920-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromoacrylonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromoacrylonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromoacrylonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.868 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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